molecular formula C10H19NO2 B1340891 1-Butylpiperidine-2-carboxylic acid CAS No. 856838-98-7

1-Butylpiperidine-2-carboxylic acid

Cat. No. B1340891
M. Wt: 185.26 g/mol
InChI Key: YUKQVPZDQNCWOA-UHFFFAOYSA-N
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Description

“1-Butylpiperidine-2-carboxylic acid” is a compound with the molecular formula C10H19NO2 . It is also known by other names such as “1-butyl-2-piperidinecarboxylic acid” and "n-Butyl-DL-pipecolic acid" .


Molecular Structure Analysis

The InChI code for “1-Butylpiperidine-2-carboxylic acid” is 1S/C10H19NO2/c1-2-3-7-11-8-5-4-6-9 (11)10 (12)13/h9H,2-8H2,1H3, (H,12,13) . The compound has a molecular weight of 185.26 g/mol . The canonical SMILES representation is CCCCN1CCCCC1C (=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Butylpiperidine-2-carboxylic acid” include a molecular weight of 185.26 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The exact mass is 185.141578849 g/mol .

Scientific Research Applications

Electrocatalytic Carboxylation

Electrocatalytic carboxylation involves incorporating carbon dioxide into organic substrates using electrochemical methods. This process can be conducted in ionic liquids, such as 1-butyl-3-methyllimidazolium tetrafluoborate, under mild conditions. This technique avoids the use of volatile and toxic solvents and catalysts, showcasing an environmentally friendly approach to synthesizing carboxylic acids and related compounds (Feng et al., 2010).

Stereoselective Synthesis

Stereoselective synthesis is crucial in producing compounds with specific configurations, which is vital in pharmaceutical applications. Research on pipecolic acid derivatives, which share structural similarities with 1-butylpiperidine-2-carboxylic acid, highlights the importance of controlling stereochemistry in synthesizing biologically active compounds (Purkayastha et al., 2010).

C–H Arylation

The arylation of carboxylic acids using diverse aryl halides is a significant area of research. This process is applicable in creating complex molecules from simpler carboxylic acid substrates, indicating a method that could potentially apply to 1-butylpiperidine-2-carboxylic acid derivatives for creating more complex structures (Huang & Weix, 2016).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is essential in biotechnology and fermentation processes. This research area could be relevant to the study of 1-butylpiperidine-2-carboxylic acid in the context of microbial production or degradation of similar compounds (Jarboe et al., 2013).

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds are a growing field, highlighting the potential for creating nitrogen-containing organic compounds from carboxylic acid precursors. This area could provide insights into reactions involving 1-butylpiperidine-2-carboxylic acid to create diverse organic molecules (Arshadi et al., 2019).

properties

IUPAC Name

1-butylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-3-7-11-8-5-4-6-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKQVPZDQNCWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585598
Record name 1-Butylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylpiperidine-2-carboxylic acid

CAS RN

856838-98-7
Record name n-Butyl-DL-pipecolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856838987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-DL-pipecolic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJB7XD2JRH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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